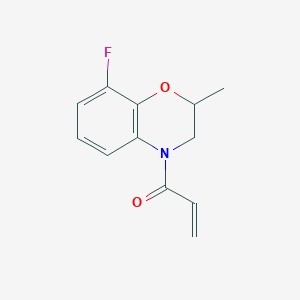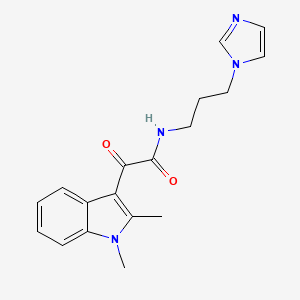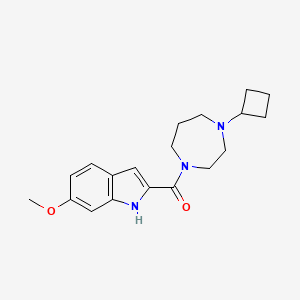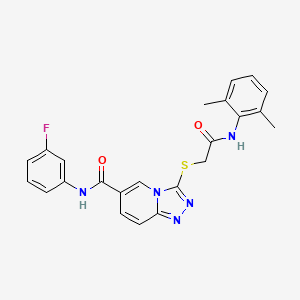
Methyl 4-methylenecyclohexane carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-methylenecyclohexane carboxylate” is an organic compound with the molecular formula C9H14O2 . It is also known as “4-Methylcyclohexene-1” and "4-Methylcyclohexene" . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “Methyl 4-methylenecyclohexane carboxylate” could involve an acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester .Molecular Structure Analysis
The molecular structure of “Methyl 4-methylenecyclohexane carboxylate” is characterized by a cyclohexane ring with a methylene (CH2) group at the 4th position and a methyl ester (COOCH3) group at the 1st position . The InChI code for this compound is1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 . Physical And Chemical Properties Analysis
“Methyl 4-methylenecyclohexane carboxylate” is a liquid at room temperature with a density of 0.995 g/mL at 25 °C . It has a molecular weight of 154.21 . The compound’s InChI key isSYRKANZKKKAWNJ-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Combustion Chemistry and Fuel Surrogate Studies
A study by Wang et al. (2014) delves into the pyrolysis and combustion of methylcyclohexane as a representative cycloalkane component in fuel surrogates. This research is pivotal for understanding combustion chemistry and for developing kinetic models of larger cycloalkanes and practical fuels. The investigation identified a range of pyrolysis and flame intermediates, including cyclic C6- and C7-intermediates, providing critical data for the special formation channels of toluene and benzene in both pyrolysis and flame conditions. A comprehensive kinetic model with 249 species and 1570 reactions was developed, which included a new sub-mechanism of Methylcyclohexane (MCH), offering insights into methylcyclohexane consumption and the formation of toluene and benzene under various conditions (Wang et al., 2014).
Photochemistry and Synthesis
Research into the photochemistry of cycloalkenones, including studies on methyl 2-allyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, highlights the selective photocyclization processes that these compounds undergo. Such studies are essential for understanding the synthesis of complex organic structures and their potential applications in various chemical industries (Anklam et al., 1985).
Material Science and Epoxy Resins
The investigation of (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC), a typical epoxy resin (EP), focuses on the thermal hazards associated with EPs in manufacturing processes. This study employed thermogravimetry to evaluate the runaway reactions for EEC, providing valuable information on thermal stability parameters and offering insights into optimizing safety and efficiency in EP manufacturing (Tong et al., 2014).
Catalysis and Hydrogen Production
The dehydrogenation of methylcyclohexane to toluene is explored as a method for hydrogen storage, leveraging the liquid organic hydrides system. Research by Yolcular and Olgun (2008) on Ni/Al2O3 catalysts emphasizes the importance of efficient catalysts and reaction engineering methods for enhancing the dehydrogenation process, which is critical for the chemical process and petroleum refining industries (Yolcular & Olgun, 2008).
Safety and Hazards
“Methyl 4-methylenecyclohexane carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s important to handle this compound with care and use appropriate personal protective equipment.
Eigenschaften
IUPAC Name |
methyl 4-methylidenecyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-8(6-4-7)9(10)11-2/h8H,1,3-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKANZKKKAWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346196 |
Source


|
| Record name | Methyl 4-methylenecyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylenecyclohexane carboxylate | |
CAS RN |
71092-50-7 |
Source


|
| Record name | Methyl 4-methylenecyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

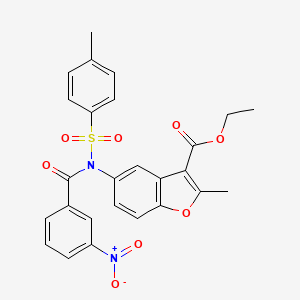
![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2736299.png)
![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)
![2-({[5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2736305.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2736308.png)

